molecular formula C8H8N4O B2628446 N-methyl-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 957494-31-4

N-methyl-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No. B2628446
M. Wt: 176.179
InChI Key: FQVIETWSZAGFSK-UHFFFAOYSA-N
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Description

“N-methyl-1H-1,2,3-benzotriazole-5-carboxamide” is a chemical compound with the CAS Number: 957494-31-4 . It has a molecular weight of 176.18 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “N-methyl-1H-1,2,3-benzotriazole-5-carboxamide” is 1S/C8H8N4O/c1-9-8(13)5-2-3-6-7(4-5)11-12-10-6/h2-4H,1H3,(H,9,13)(H,10,11,12) . The InChI key is FQVIETWSZAGFSK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-methyl-1H-1,2,3-benzotriazole-5-carboxamide” is a powder that is stored at room temperature .

Scientific Research Applications

Biotransformation and Environmental Persistence

Benzotriazole derivatives like N-methyl-1H-1,2,3-benzotriazole-5-carboxamide are noted for their presence as micropollutants in the aquatic environment. Research has highlighted their use as corrosion inhibitors and delved into the biological degradation mechanisms in wastewater treatment processes. Notably, 1H-benzotriazole and its derivatives have been subjected to aerobic biological degradation studies, revealing their partial persistence and transformation into various byproducts, indicating a range of possible biodegradation pathways including oxidation and hydroxylation. This research underscores the environmental relevance of these transformation products, particularly in the context of biological wastewater treatment and their potential ecological impact (Huntscha et al., 2014).

Synthesis of Derivatives and Chemical Reactions

N-methyl-1H-1,2,3-benzotriazole-5-carboxamide and related compounds have been central to various synthesis processes. They've been used as efficient reagents for the preparation of mono- and N,N-disubstituted ureas under mild conditions, hinting at their potential utility in solid-phase work and possible applications in creating a wide array of chemical compounds (Katritzky et al., 2003). Moreover, these compounds have facilitated the synthesis of bioactive thiazolidine derivatives, which have shown promising antimicrobial, antituberculosis, and anti-inflammatory activities, thereby expanding their utility in the field of medicinal chemistry (Samadhiya et al., 2012).

Photolytic Degradation and Environmental Impact

The environmental fate of benzotriazole derivatives, including photolytic degradation under sunlight, has been a subject of study. These compounds, commonly found as corrosion inhibitors, have been shown to undergo photolysis in natural waters, leading to the formation of various transformation products. Understanding the half-lives, quantum yields, and photolysis pathways of these compounds is crucial for assessing their environmental impact, especially considering their widespread use and persistence in aquatic ecosystems (Weidauer et al., 2016).

properties

IUPAC Name

N-methyl-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-9-8(13)5-2-3-6-7(4-5)11-12-10-6/h2-4H,1H3,(H,9,13)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVIETWSZAGFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=NNN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1H-1,2,3-benzotriazole-5-carboxamide

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